molecular formula C16H24O4 B1606201 1,4-Cyclohexanedimethyl 1,4-dimethacrylate CAS No. 52892-97-4

1,4-Cyclohexanedimethyl 1,4-dimethacrylate

Cat. No.: B1606201
CAS No.: 52892-97-4
M. Wt: 280.36 g/mol
InChI Key: NKIDFMYWMSBSRA-UHFFFAOYSA-N
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Description

1,4-Cyclohexanedimethyl 1,4-dimethacrylate is a bifunctional monomer widely used in various fields, including medical, environmental, and industrial research. It is a colorless liquid with a molecular weight of 398.47 g/mol and a boiling point of 220-230°C. This compound is known for its ability to enhance material strength and stability, making it a valuable component in the production of polymers and other advanced materials.

Scientific Research Applications

1,4-Cyclohexanedimethyl 1,4-dimethacrylate has diverse applications in scientific research:

    Chemistry: It is used as a crosslinking agent in the synthesis of advanced polymers and materials with enhanced mechanical properties.

    Biology: In biological research, it is employed in the development of biomaterials and drug delivery systems.

    Medicine: This compound is used in the formulation of dental materials, adhesives, and coatings due to its biocompatibility and strength.

    Industry: It finds applications in the production of coatings, adhesives, and sealants, providing durability and resistance to environmental factors.

Preparation Methods

1,4-Cyclohexanedimethyl 1,4-dimethacrylate can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexane-1,4-dimethanol with methacrylic acid in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve large-scale batch or continuous processes, utilizing advanced equipment to maintain consistent quality and efficiency.

Chemical Reactions Analysis

1,4-Cyclohexanedimethyl 1,4-dimethacrylate undergoes various chemical reactions, including:

    Polymerization: This compound readily undergoes free radical polymerization, forming crosslinked polymers with enhanced mechanical properties.

    Substitution Reactions: It can participate in substitution reactions with nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.

Common reagents used in these reactions include initiators like benzoyl peroxide for polymerization and nucleophiles such as amines for substitution reactions. Major products formed from these reactions include crosslinked polymers and various functionalized derivatives.

Mechanism of Action

The mechanism of action of 1,4-Cyclohexanedimethyl 1,4-dimethacrylate involves its ability to form crosslinked networks through polymerization. This crosslinking enhances the mechanical strength and stability of the resulting materials. The molecular targets and pathways involved include the formation of covalent bonds between the methacrylate groups and other monomers or polymers, leading to a three-dimensional network structure.

Comparison with Similar Compounds

1,4-Cyclohexanedimethyl 1,4-dimethacrylate can be compared with other similar compounds, such as:

    Ethylene glycol dimethacrylate: Both compounds are used as crosslinking agents, but this compound provides higher mechanical strength and stability.

    Triethylene glycol dimethacrylate: This compound offers flexibility in the resulting polymers, whereas this compound provides rigidity and durability.

    Bisphenol A dimethacrylate: While both compounds enhance material properties, this compound is preferred for applications requiring higher thermal stability.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

[4-(2-methylprop-2-enoyloxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O4/c1-11(2)15(17)19-9-13-5-7-14(8-6-13)10-20-16(18)12(3)4/h13-14H,1,3,5-10H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIDFMYWMSBSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1CCC(CC1)COC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70967353
Record name (Cyclohexane-1,4-diyl)bis(methylene) bis(2-methylprop-2-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52892-97-4
Record name 1,1′-[1,4-Cyclohexanediylbis(methylene)] bis(2-methyl-2-propenoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52892-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,4-cyclohexanediylbis(methylene)) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052892974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 1,1'-[1,4-cyclohexanediylbis(methylene)] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Cyclohexane-1,4-diyl)bis(methylene) bis(2-methylprop-2-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-cyclohexanediylbis(methylene) bismethacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.928
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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